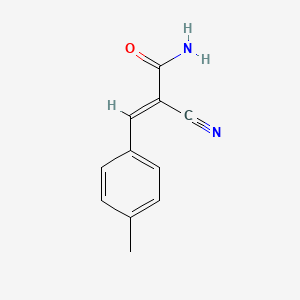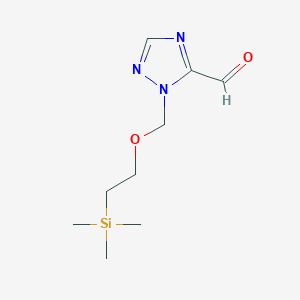
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is an organochlorine compound with the formula C6H15ClOSi . It was developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine .
Synthesis Analysis
SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . Typically, tetrabutylammonium fluoride and caesium fluoride can be used as deprotection reagents .Chemical Reactions Analysis
SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .Physical And Chemical Properties Analysis
SEM-Cl is a colorless liquid . It has a boiling point of 57–59 °C (330–332 K) at 8 mmHg . The molar mass of SEM-Cl is 166.72 g·mol−1 .科学的研究の応用
Synthesis of TMSE Esters
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: is utilized in the synthesis of TMSE (Trimethylsilylethoxymethyl) esters. This process involves heating unprotected carboxylic acids with the imidate to form valuable TMSE esters. These esters are significant due to their stability and reactivity, which are essential for subsequent chemical reactions in synthetic chemistry .
Protection of Phenols
The compound serves as an effective protecting group for phenols. This is crucial in the synthesis of complex organic molecules where selective reactivity is required. By protecting phenols, researchers can prevent unwanted reactions at the phenol site during multi-step synthesis, particularly in the creation of laterifluorones .
Prins-type Cyclization Reactions
In organic synthesis, 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is used as a reagent in Prins-type cyclization reactions. This application is particularly relevant in the formation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols, which are valuable intermediates in the synthesis of various natural products .
Synthesis of Amino Acid SEM Esters
The compound is instrumental in the synthesis of amino acid SEM esters from N-protected amino acids. This is achieved in the presence of lithium carbonate and is a pivotal step in peptide synthesis, allowing for the protection of amino acid side chains during the coupling process .
Imidazole Derivatives Preparation
2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole. This derivative is significant in pharmaceutical research, where imidazole rings are a common component of drugs due to their biological activity .
Real-Time PCR Applications
The compound is used in the preparation of oligonucleotides for real-time PCR applications. This is essential in molecular biology for the amplification and quantification of DNA sequences, which has implications in genetic research, diagnostics, and forensic analysis .
Cloning and Gene Synthesis
In the field of genetic engineering, the compound is employed in the cloning process and gene synthesis. It provides stability and protection to genetic material, ensuring accurate replication and expression in host organisms .
Research Use Only (RUO) Applications
Lastly, the compound is designated for Research Use Only (RUO) applications. This encompasses a broad range of experimental procedures in scientific research where the compound’s stability and reactivity are exploited to explore new synthetic pathways and molecular interactions .
作用機序
Target of Action
The primary target of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is the hydroxyl groups present in various organic compounds . The compound acts as a protecting agent for these hydroxyl groups during chemical reactions .
Mode of Action
The compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer prevents the hydroxyl groups from participating in unwanted side reactions, thereby increasing the efficiency of the desired chemical reactions .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of RNA . It is used as a 2’-hydroxyl protecting group during the synthesis of RNA and related derivatives . The compound helps in suppressing side reactions and improving the coupling efficiency during RNA synthesis cycles .
Pharmacokinetics
It is known that the compound can becleaved with fluoride in organic solvents selectively under mild conditions . This suggests that the compound’s bioavailability could be influenced by the presence of fluoride ions and the pH of the environment.
Result of Action
The action of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde results in the successful synthesis of RNA and related derivatives with minimal side reactions . This is crucial for various applications, including the development of therapeutic oligonucleotides .
Action Environment
The action, efficacy, and stability of 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde are influenced by several environmental factors. For instance, the compound is known to react slowly with moisture/water . Therefore, it should be stored in a well-ventilated place and kept cool . Moreover, the compound’s ability to protect hydroxyl groups and its subsequent cleavage with fluoride suggest that both the presence of water and the pH of the environment can significantly impact its action and stability .
Safety and Hazards
特性
IUPAC Name |
2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKYMZMWCNCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215871-11-7 |
Source


|
| Record name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)
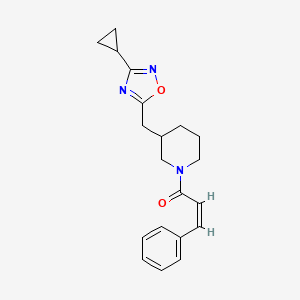
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)

![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
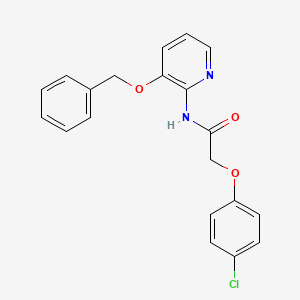
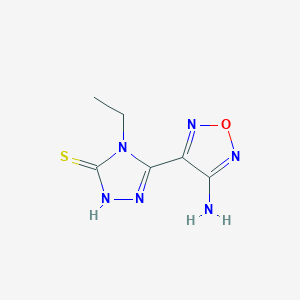
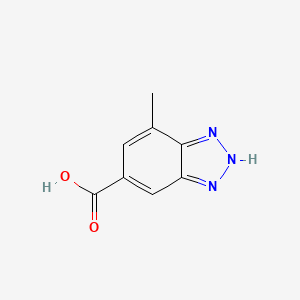
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
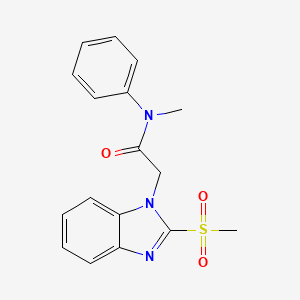
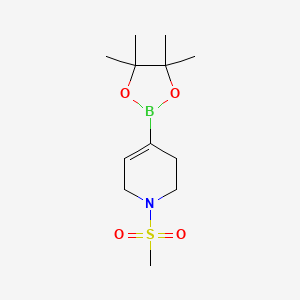
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
